

Technical Synthesis Guide: Dasatinib Chloropyrimidine Intermediate (CAS 302964-08- 5)[1]

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Compound of Interest

Compound Name: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

CAS No.: 1159818-34-4

Cat. No.: B2874445

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Executive Summary

The compound CAS 302964-08-5 (herein referred to as Intermediate-C) is the critical electrophilic scaffold in the synthesis of Dasatinib (BMS-354825), a dual BCR-ABL/Src tyrosine kinase inhibitor.

This guide details the Nucleophilic Aromatic Substitution (

) strategy for coupling the thiazole amine moiety with the dichloropyrimidine core. Unlike early medicinal chemistry routes that relied on hazardous sodium hydride (NaH), this protocol focuses on a scalable, base-mediated process optimized for high purity (>98%) and yield, suitable for late-stage pharmaceutical development.

Key Chemical Transformation

- Reaction Type: Base-mediated

coupling.

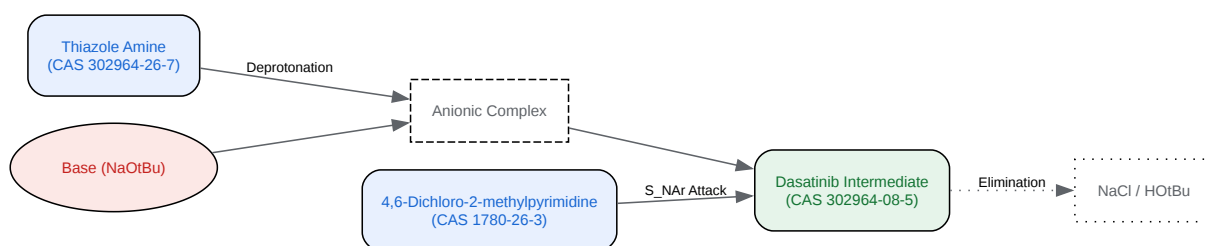
- Critical Quality Attribute (CQA): Control of the "Regioisomer" impurity and hydrolysis by-products.

- Yield Target: >85% isolated yield.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the thiazole amine nitrogen onto the C4 position of the pyrimidine ring. The thiazole amine is inherently non-nucleophilic due to the electron-withdrawing nature of the thiazole ring and the amide substituent; therefore, strong base deprotonation is required to generate the active amidine anion.

Reaction Scheme (Graphviz)



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Figure 1: Mechanistic pathway for the synthesis of CAS 302964-08-5 via base-mediated coupling.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

| Parameter | Specification | Scientific Rationale |
|----------------|-----------------------------------|---|
| Base Selection | Sodium tert-butoxide (NaOtBu) | Provides sufficient basicity (~ 17) to deprotonate the amine without the hydrogen evolution risks associated with NaH [1]. |
| Solvent System | THF (Anhydrous) | Solubilizes the pyrimidine and stabilizes the transition state. Water content must be $< 0.05\%$ to prevent hydrolysis of the chloropyrimidine starting material. |
| Temperature | 0°C (Addition) 60°C (Reaction) | Low temperature during base addition prevents exotherms; heating is required to overcome the activation energy of the reaction on the deactivated thiazole. |
| Stoichiometry | 1.1 - 1.2 eq. Pyrimidine | Slight excess of the electrophile ensures complete consumption of the expensive Thiazole Amine. |

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9]

- Reactant A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
- Reactant B: 4,6-dichloro-2-methylpyrimidine (1.2 eq)
- Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)
- Solvent: Tetrahydrofuran (THF), anhydrous[1]

- Quench: 1N HCl, Deionized Water

Step-by-Step Procedure

Phase 1: Reactor Setup & Deprotonation

- Inertion: Purge a double-jacketed glass reactor with dry Nitrogen () for 15 minutes.
- Charging: Charge Reactant A (Thiazole Amine) and anhydrous THF (15 volumes relative to Reactant A mass).
- Cooling: Engage the chiller to cool the slurry to 0–5°C.
- Base Addition: Add NaOtBu portion-wise over 30 minutes.
 - Observation: The mixture will likely darken, and the slurry may thicken as the anion forms.
 - Caution: Exothermic step. Maintain internal temperature .
- Activation: Stir at 0–5°C for 45 minutes to ensure complete deprotonation.

Phase 2: Coupling Reaction

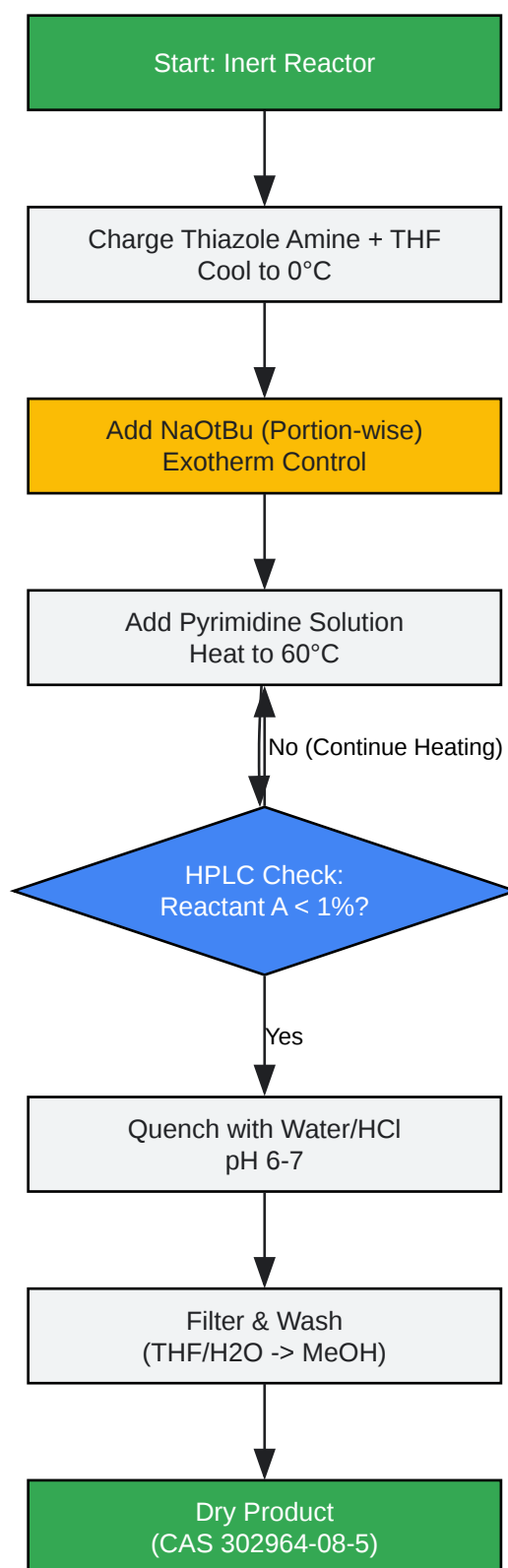
- Reactant B Preparation: Dissolve Reactant B (Pyrimidine) in minimal THF (3 volumes).
- Addition: Add the Pyrimidine solution dropwise to the reactor over 20 minutes.
- Reaction: Warm the reactor to 20–25°C and stir for 1 hour. Then, heat to 55–60°C.
- Monitoring: Hold at 60°C for 4–6 hours. Monitor by HPLC.
 - Endpoint: <1.0% remaining Reactant A.

Phase 3: Quench & Isolation[2]

- Cooling: Cool the reaction mixture to 20°C.

- Quench: Slowly add Deionized Water (10 volumes).
- pH Adjustment: Dropwise add 1N HCl until pH reaches 6.0–7.0.
 - Critical: This neutralizes the alkoxide and precipitates the product.
- Crystallization: Stir the slurry at 0–5°C for 2 hours to maximize yield.
- Filtration: Filter the solids using a Buchner funnel or centrifuge.
- Washing: Wash the cake with:
 - Wash 1: THF/Water (1:1 ratio).
 - Wash 2: Cold Methanol (displaces water to aid drying).
- Drying: Vacuum dry at 50°C for 12 hours.

Process Workflow Diagram (Graphviz)



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Figure 2: Operational workflow for the synthesis of the Dasatinib intermediate.

Purification & Characterization

While the precipitation method yields high purity, pharmaceutical grade specifications often require recrystallization.

- Recrystallization Solvent: Ethanol or Methanol/Water (9:1).
- Appearance: Off-white to pale yellow solid.
- Melting Point: >250°C (decomposition).
- HPLC Purity: Expect >99.0% area.

Analytical Checkpoints

- ¹H NMR (DMSO-d₆): Look for the disappearance of the thiazole protons (broad singlet ~7.5 ppm) and the appearance of the pyrimidine aromatic proton singlet (~6.5 ppm) [2].
- Mass Spectrometry: ESI+ m/z = 394.0 (M+H) for the isotope pattern.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|------------------------------|---|--|
| Low Yield (<70%) | Incomplete deprotonation or moisture ingress. | Ensure NaOtBu is fresh (white, not yellow). Verify THF water content is <0.05% (Karl Fischer). |
| Impurity: Hydroxy-pyrimidine | Hydrolysis of the starting material.[3][4] | Check inert gas lines. Ensure Pyrimidine solution is prepared immediately before addition. |
| Gummy Precipitate | pH too low (<4) or rapid quenching. | Adjust pH strictly to 6–7. Add water slowly to allow crystal growth. |
| Residual Starting Material | Reaction stalled. | Add 0.1 eq additional NaOtBu and heat for 2 more hours. |

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